N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
Description
This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a methyl group at position 5. The acetamide moiety is functionalized with a 4-(isopropylsulfonyl)phenyl group, which contributes to its unique electronic and steric properties. Its synthesis likely involves multi-step reactions, including cyclocondensation of thiazole derivatives with ketones (e.g., cyclopentanone) followed by functionalization of the resulting amine group, as demonstrated in analogous tetrahydrobenzo[b]thiophene systems . The isopropylsulfonyl group enhances hydrophobicity and may influence binding affinity in biological targets, though specific activity data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-13(2)28(25,26)16-7-5-15(6-8-16)11-20(24)23-21-18(12-22)17-9-4-14(3)10-19(17)27-21/h5-8,13-14H,4,9-11H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAXEXXKUSRBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H24N2O3S2
- Molecular Weight : 416.6 g/mol
- IUPAC Name : N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
- CAS Number : 899961-17-2
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit the 5-lipoxygenase (5-LOX) pathway, which is crucial in the inflammatory response. Molecular docking studies have shown promising binding affinities, suggesting potential as an anti-inflammatory agent .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Studies report moderate to good activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values comparable to standard treatments.
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant activity by scavenging free radicals like DPPH and nitric oxide. The presence of the cyano and carboxamide groups in the structure may enhance this activity .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide:
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the compound's efficacy against E. coli and S. aureus using the agar well diffusion method. Results indicated inhibition zones comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent . -
Case Study on Anti-inflammatory Potential :
In a molecular docking study focused on 5-LOX inhibition, the compound showed a binding energy of -9.0 kcal/mol, indicating a strong interaction with the enzyme compared to known inhibitors like Celecoxib[-12.3 kcal/mol].
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
a. Tetrahydrobenzo[b]thiophene Derivatives
- Compound 7 (): Features a cyanomethyl acetamide group instead of the 4-(isopropylsulfonyl)phenyl acetamide. The cyano group at the thiophene core is retained, suggesting shared synthetic intermediates .
- Compound 5 (): An N-acetyl derivative, lacking the sulfonyl and cyano substituents. This simpler structure highlights how functionalization at the amine position modulates electronic properties and steric bulk.
b. Pyridine-Based Analogues
- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): Replaces the tetrahydrobenzo[b]thiophene core with a pyridine ring. The thioether (-S-) linkage contrasts with the sulfonyl (-SO₂-) group in the target compound, reducing oxidation stability but enhancing nucleophilicity.
Key Observations :
- The isopropylsulfonyl group in the target compound distinguishes it from sulfur-containing analogues (e.g., thioethers in ), offering stronger electron-withdrawing effects and resistance to oxidative degradation.
- Cyano substituents in both the target compound and Compound 7 () may enhance intermolecular interactions (e.g., dipole-dipole forces) but reduce solubility in aqueous media .
Methodological Considerations for Structural Grouping
The lumping strategy () supports grouping compounds with shared cores (e.g., tetrahydrobenzo[b]thiophene) or functional groups (e.g., sulfonyl, cyano) for comparative analysis. For example, sulfonyl-containing compounds may exhibit similar metabolic stability or binding kinetics in drug discovery contexts, though specific data for the target compound are absent .
Research Implications and Gaps
- Synthetic Efficiency : The high yield of Compound 2 () suggests optimized reaction conditions for acetamide derivatives, which could inform scalable synthesis of the target compound .
- Biological Activity : While focuses on cytotoxicity screening for thiophene derivatives, the target compound’s bioactivity remains uncharacterized. Comparative studies with analogues like Compound 7 are needed to evaluate structure-activity relationships.
- Conformational Analysis : The tetrahydrobenzo[b]thiophene core’s puckering dynamics (cf. ) could influence binding modes in biological targets, but crystallographic data for the target compound are unavailable .
Q & A
Q. Example SAR Table
| Derivative | R-Group Modification | IC (nM) | Selectivity Ratio |
|---|---|---|---|
| Parent | Isopropylsulfonyl | 120 ± 15 | 1.0 |
| Derivative A | Ethylsulfonyl | 85 ± 10 | 1.8 |
| Derivative B | Trifluoromethyl | 200 ± 25 | 0.6 |
Advanced: What strategies mitigate degradation during stability studies?
Answer:
- Forced Degradation : Expose to accelerated conditions (40°C/75% RH, UV light) and analyze degradation products via LC-MS .
- Formulation Optimization : Use lyophilization or lipid-based nanoemulsions to protect hydrolytically labile groups (e.g., acetamide) .
- pH Control : Maintain pH 6–8 in buffer systems to minimize sulfonyl group hydrolysis .
Advanced: How to resolve contradictions between in vitro and in vivo pharmacokinetic data?
Answer:
- Bioavailability Analysis : Measure plasma protein binding (e.g., equilibrium dialysis) and hepatic microsomal stability to identify metabolic hotspots .
- Metabolite ID : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Physiologically Based PK (PBPK) Modeling : Integrate in vitro permeability (Caco-2 assays) and tissue distribution data to predict in vivo absorption .
Advanced: What techniques elucidate solid-state structure and intermolecular interactions?
Answer:
- X-ray Crystallography : Resolve crystal packing motifs (e.g., π-π stacking of aromatic rings) and hydrogen-bonding networks .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., S···N interactions) using CrystalExplorer® .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate/solvate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
